N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide is a synthetic organic compound that features both imidazole and quinoline moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these two functional groups in a single molecule makes it a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and quinoline derivatives, have been reported to interact with a variety of biological targets . These targets often include receptors, enzymes, and ion channels, which play crucial roles in various physiological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing the physiological processes regulated by the target.
Biochemical Pathways
Imidazole and quinoline derivatives, which share structural similarities with this compound, have been reported to influence a variety of biochemical pathways . These pathways often involve signal transduction, gene expression, and metabolic processes. The downstream effects of these pathways can include changes in cell behavior, physiological responses, and disease progression.
Pharmacokinetics
The solubility of a compound in biological media is a key determinant of its bioavailability . Therefore, the excellent solubility of this compound in microbiological medium suggests that it may have promising pharmacokinetic properties .
Result of Action
These processes can include signal transduction, gene expression, cell proliferation, and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide typically involves a multi-step process:
N-Acylation: The initial step involves the acylation of 8-aminoquinoline with 2-chloroacetyl chloride in the presence of a base such as pyridine.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazole ring to enhance the solubility and biological activity of the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize reaction conditions, improve yields, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide has several scientific research applications:
Comparison with Similar Compounds
N-(quinolin-8-yl)acetamide: Lacks the imidazole ring, which may reduce its biological activity compared to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide.
2-ethoxy-N-(quinolin-8-yl)acetamide: Similar structure but without the imidazole moiety, potentially affecting its solubility and activity.
Uniqueness: this compound is unique due to the combination of imidazole and quinoline rings, which enhances its biological activity and solubility, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-ethoxy-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-10-15(21)18-13-5-3-4-12-6-7-14(19-16(12)13)20-9-8-17-11-20/h3-9,11H,2,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGKCCOWJFUETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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